molecular formula C12H18 B14405155 1,4-Diethenylbicyclo[2.2.2]octane CAS No. 88393-19-5

1,4-Diethenylbicyclo[2.2.2]octane

Cat. No.: B14405155
CAS No.: 88393-19-5
M. Wt: 162.27 g/mol
InChI Key: UJKIUHHBSPOWBZ-UHFFFAOYSA-N
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Description

1,4-Diethenylbicyclo[2.2.2]octane (CAS 88393-19-5) is a bicyclic organic compound characterized by a rigid bicyclo[2.2.2]octane scaffold with ethenyl (vinyl) groups at the 1,4-positions. Its molecular formula is C₁₂H₁₈, with a molecular weight of 162.27 g/mol . The compound’s rigid structure and conjugated ethenyl substituents make it valuable in materials science, particularly in the design of molecular rotors and crystalline amphidynamic materials .

Synthesis: The synthesis involves functionalizing bicyclo[2.2.2]octane at the 1,4-positions. A common route includes Sonogashira coupling or alkyne addition reactions to introduce ethynyl groups, followed by hydrogenation or stabilization steps. Recent optimizations focus on improving yields (up to 60–75%) and scalability .

Properties

CAS No.

88393-19-5

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

1,4-bis(ethenyl)bicyclo[2.2.2]octane

InChI

InChI=1S/C12H18/c1-3-11-5-8-12(4-2,9-6-11)10-7-11/h3-4H,1-2,5-10H2

InChI Key

UJKIUHHBSPOWBZ-UHFFFAOYSA-N

Canonical SMILES

C=CC12CCC(CC1)(CC2)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diethenylbicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the reaction of bicyclo[2.2.2]octane with ethylene in the presence of a catalyst. The reaction typically requires elevated temperatures and pressures to facilitate the addition of ethylene groups to the bicyclic structure.

Industrial Production Methods: Industrial production of this compound often involves the use of zeolitic catalysts to enhance the efficiency of the reaction. The process may also include steps for purification and isolation of the desired product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1,4-Diethenylbicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ethylene groups into ethane groups, altering the compound’s properties.

    Substitution: The ethylene groups can participate in substitution reactions, where other functional groups replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Epoxides and alcohols.

    Reduction: Ethane derivatives.

    Substitution: Halogenated bicyclo[2.2.2]octane derivatives.

Scientific Research Applications

1,4-Diethenylbicyclo[2.2.2]octane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its use in drug development and delivery systems.

    Industry: It is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 1,4-diethenylbicyclo[2.2.2]octane exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ethylene groups can participate in addition reactions, while the bicyclic structure provides stability and rigidity to the molecule. Molecular targets and pathways involved in its reactions include interactions with enzymes and other biological macromolecules.

Comparison with Similar Compounds

Physical Properties :

  • Density : ~0.95 g/cm³ (estimated)
  • Boiling Point: Not well-documented due to its high molecular rigidity.
  • Solubility : Low polarity; soluble in dichloromethane, toluene, and THF .

Comparison with Similar Compounds

Structural Analogues with Carboxylate Substituents

Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate (CAS 1459-96-7)

  • Structure : 1,4-positions substituted with methyl ester groups.
  • Molecular Formula : C₁₂H₁₈O₄; MW : 226.27 g/mol .
  • Applications : Intermediate in organic synthesis; precursor for rigid polymers.
  • Key Difference: Polar ester groups increase solubility in polar solvents (e.g., ethanol, acetone) compared to the nonpolar ethenyl groups in 1,4-diethenylbicyclo[2.2.2]octane .

Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid (CAS 711-02-4)

  • Structure : 1,4-carboxylic acid substituents.
  • Molecular Formula : C₁₀H₁₄O₄; MW : 198.22 g/mol.
  • Applications : Used in high-pressure catalytic reactions (e.g., hydrogenation) due to its stability.
  • Synthesis : Achieved via hydrolysis of dimethyl esters under acidic conditions .
Compound Substituents Molecular Formula MW (g/mol) Key Applications
This compound Ethenyl C₁₂H₁₈ 162.27 Molecular rotors, materials
Dimethyl-1,4-dicarboxylate Methyl ester C₁₂H₁₈O₄ 226.27 Polymer precursors
1,4-Dicarboxylic acid Carboxylic acid C₁₀H₁₄O₄ 198.22 Catalysis, hydrogenation

Halogenated Derivatives

1,4-Bis(iodoethynyl)bicyclo[2.2.2]octane (BIBCO)

  • Structure : Ethynyl groups replaced with iodoethynyl (-C≡C-I) at 1,4-positions.
  • Synthesis : Via iodination of ethynyl precursors; yields ~50–60% .
  • Applications : Acts as a stator in crystalline molecular rotors due to enhanced steric bulk and halogen bonding .
  • Key Difference : Iodine atoms introduce heavy-atom effects, useful in X-ray crystallography, but reduce thermal stability compared to ethenyl derivatives .

Nitrogen-Containing Analogues

1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Structure : Two nitrogen atoms replacing carbon at 1,4-positions.
  • Molecular Formula : C₆H₁₂N₂; MW : 112.17 g/mol .
  • Applications: Widely used as a catalyst in organic reactions (e.g., Knoevenagel condensations) and as a ligand in coordination chemistry.
  • Key Difference : The nitrogen atoms impart basicity (pKa ~8.8), enabling proton shuttle mechanisms, unlike the neutral 1,4-diethenyl derivative .

1,4-Diazabicyclo[2.2.2]octane Disulfinate Adduct

  • Structure : DABCO complexed with sulfur dioxide.
  • Applications : SO₂ delivery agent in sulfonylation reactions .
  • Reactivity: Generates sulfonyl radicals under mild conditions, a feature absent in non-nitrogenous bicyclo compounds .

Steric and Electronic Effects in Disubstituted Derivatives

Studies on 1,4-disubstituted bicyclo[2.2.2]octanes (e.g., 1-methoxycarbonyl-4-phenyl derivatives) reveal that substituents significantly influence steric strain and reactivity:

  • Electron-Withdrawing Groups (e.g., -CO₂Me): Increase electrophilicity at adjacent carbons, facilitating nucleophilic attacks .
  • Bulky Groups (e.g., -Ph, -iPr): Introduce steric hindrance, reducing reaction rates in substitution reactions by ~30–50% compared to smaller substituents like -Me or -Et .

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